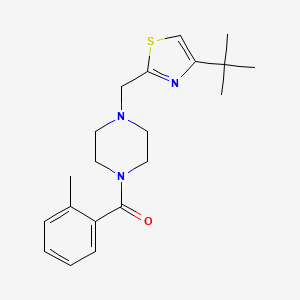![molecular formula C20H26N4O5S B2538282 8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941881-02-3](/img/structure/B2538282.png)
8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a derivative of 1,3,8-triazaspiro[4.5]decane-2,4-diones, which are a class of spiroconnected compounds. These compounds have been studied for various biological activities, including their potential as muscarinic agonists and myelostimulators.
Synthesis Analysis
The synthesis of related spirooxazolidine-2,4-dione derivatives has been reported, where the compounds were synthesized for evaluation as cholinergic agents . Although the specific synthesis of this compound is not detailed, similar compounds in the series were obtained through reactions that are likely to involve key steps such as the Strecker reaction, as indicated in the synthesis of related 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a spiro framework, which is a bicyclic system where a quaternary carbon atom is shared between two rings. In this case, the spiro connection involves a triazaspiro[4.5]decane ring system. The structural requirements for muscarinic activity in this series are strict, suggesting that the 8-azaspiro[4.5]decane skeleton is crucial for the desired biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of these compounds are likely to include the Strecker reaction, which is used to introduce the triazaspiro[4.5]decane moiety . The functional groups present in the compound, such as the acetyl and sulfonyl groups, may also undergo various chemical reactions, contributing to the compound's pharmacological profile.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not provided, related compounds exhibit significant biological activities, such as reversing scopolamine-induced impairment in mice and myelostimulating activity . These activities suggest that the compound has adequate bioavailability and stability to exert its effects in biological systems.
Relevant Case Studies
In the case of related spirooxazolidine-2,4-dione derivatives, some compounds demonstrated affinity for cortical M1 receptors and reversed scopolamine-induced impairment of mouse passive avoidance tasks . Another study showed that 1,3,8-triazaspiro[4.5]decane-2,4-diones accelerated the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis, indicating their potential as myelostimulators . These case studies highlight the therapeutic potential of the spiroconnected derivatives in treating conditions such as dementia and myelodepressive syndrome.
科学的研究の応用
Antimicrobial and Detoxification Applications
N-Halamine-coated cotton, synthesized using precursors related to the compound of interest, demonstrates significant antimicrobial efficacy against pathogens like Staphylococcus aureus and Escherichia coli O157:H7. These materials, through the chlorination of amine and amide groups, show potential for antimicrobial and detoxification applications, notably in converting toxic chemicals to less harmful derivatives. This suggests a broader research avenue into the use of similar compounds for creating antimicrobial surfaces or materials for detoxification purposes (Ren et al., 2009).
Structural Analysis and Molecular Design
The detailed structural analysis of similar spiro compounds, such as those derived from synchrotron powder diffraction data, underlines the importance of molecular design in drug development. These analyses provide insights into the molecular conformations that could influence the biological activity of compounds, including those structurally related to the compound (Rohlíček et al., 2010).
Potential in Drug Development
Research on spirooxazolidine-2,4-dione derivatives related to the compound shows promise in the design of muscarinic agonists, which could be beneficial in treating dementia and other cognitive disorders. These studies highlight the compound's potential framework for developing new therapeutic agents that target the muscarinic receptors (Tsukamoto et al., 1993).
将来の方向性
作用機序
Target of Action
The compound contains an indole moiety, which is a prevalent structure in many biologically active compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various targets .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways, depending on their specific targets. They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the wide range of biological activities exhibited by indole derivatives, it’s likely that this compound could have diverse effects .
特性
IUPAC Name |
8-[(1-acetyl-2-methyl-2,3-dihydroindol-5-yl)sulfonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5S/c1-4-23-18(26)20(21-19(23)27)7-9-22(10-8-20)30(28,29)16-5-6-17-15(12-16)11-13(2)24(17)14(3)25/h5-6,12-13H,4,7-11H2,1-3H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVFTTRJFKGRSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)N(C(C4)C)C(=O)C)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Fluorophenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2538200.png)

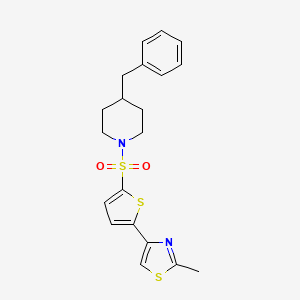
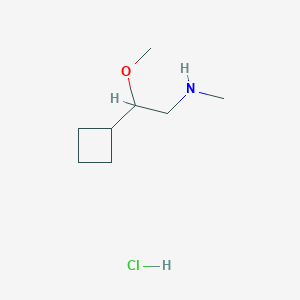
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2538207.png)
![(5E)-5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2538208.png)
![4-chloro-N-(2,3-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2538211.png)
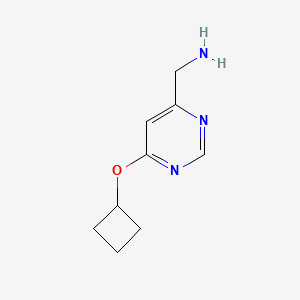

![11-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2538215.png)
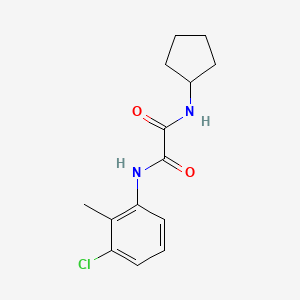
![5-Bromo-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B2538218.png)
